molecular formula C24H22N6O3S B285051 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B285051
Poids moléculaire: 474.5 g/mol
Clé InChI: GEDHCCCKYLFTCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as TPA023, is a novel compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in response to GABA. This results in an increase in the inhibitory tone of the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects. This compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is different from the site where GABA binds.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has been shown to increase the activity of the GABA-A receptor, which leads to an increase in inhibitory tone in the brain. This can result in a reduction in anxiety, depression, and psychotic symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has been shown to have a favorable safety profile in animal studies. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One possible direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another possible direction is to develop more potent and selective positive allosteric modulators of the GABA-A receptor, which could potentially lead to more effective treatments for these disorders. Additionally, further research is needed to better understand the long-term effects of this compound and its potential side effects.

Méthodes De Synthèse

The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 3-pyridinecarboxylic acid with methylamine and triethylorthoformate in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain this compound in its pure form.

Applications De Recherche Scientifique

Research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Propriétés

Formule moléculaire

C24H22N6O3S

Poids moléculaire

474.5 g/mol

Nom IUPAC

7-(2,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H22N6O3S/c1-14-20(23(31)27-15-6-4-10-25-13-15)21(17-9-8-16(32-2)12-18(17)33-3)30-24(26-14)28-22(29-30)19-7-5-11-34-19/h4-13,21H,1-3H3,(H,27,31)(H,26,28,29)

Clé InChI

GEDHCCCKYLFTCX-UHFFFAOYSA-N

SMILES isomérique

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

SMILES canonique

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.